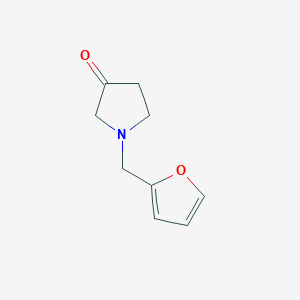

1-(Furan-2-ylmethyl)pyrrolidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(furan-2-ylmethyl)pyrrolidin-3-one |

InChI |

InChI=1S/C9H11NO2/c11-8-3-4-10(6-8)7-9-2-1-5-12-9/h1-2,5H,3-4,6-7H2 |

InChI Key |

OTEKSRGXGLSCQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1=O)CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Ylmethyl Pyrrolidin 3 One

Strategies for the Construction of the Pyrrolidin-3-one Ring System

The formation of the pyrrolidin-3-one scaffold is a foundational step that can be achieved through various synthetic routes, primarily involving cyclization reactions or convergent multicomponent strategies.

Cyclization Reactions in Pyrrolidinone Synthesis

The construction of the pyrrolidine (B122466) ring frequently relies on the intramolecular cyclization of functionalized acyclic precursors. nih.gov This approach involves designing a linear molecule containing the necessary atoms and functional groups that can close to form the desired five-membered ring. One common strategy is the cyclization of an amino alcohol, where a Boc-protected pyrrolidine can be formed from an alcohol precursor using sodium hydride (NaH) in dimethylformamide (DMF). nih.gov

More advanced and efficient methods involve domino or cascade reactions, where multiple bonds are formed in a single operational step. An example of such a process is the diastereoselective synthesis of functionalized pyrrolidines through an electrophilic aminocyclization–ring expansion cascade. rsc.org This particular method uses N-bromosuccinimide (NBS) to initiate the cyclization of a cinnamylaziridine, leading to a highly substituted pyrrolidine with three stereocenters. rsc.org Another innovative cyclization approach is the scandium triflate-catalyzed tandem ring-opening-cyclization reaction between cyclopropanes and imines, which provides a highly diastereoselective route to multisubstituted pyrrolidines. organic-chemistry.org

Table 1: Examples of Cyclization Strategies for Pyrrolidine Ring Formation

| Method | Key Reagents/Catalyst | Precursor Type | Reference |

|---|---|---|---|

| Intramolecular Cyclization | NaH in DMF | Acyclic Amino Alcohol | nih.gov |

| Aminocyclization-Ring Expansion | N-Bromosuccinimide (NBS) | Cinnamylaziridine | rsc.org |

| Tandem Ring Opening-Cyclization | Scandium Triflate (Sc(OTf)₃) | Activated Cyclopropane and Imine | organic-chemistry.org |

Multicomponent Approaches to Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comresearchgate.net These reactions are particularly valuable for creating diverse libraries of compounds for pharmaceutical research. researchgate.net

A prevalent MCR for synthesizing pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction, often involving an azomethine ylide intermediate. tandfonline.com This intermediate can be generated in situ from the condensation of an amino acid (or its ester, such as glycine (B1666218) methyl ester) with an aldehyde. tandfonline.com The resulting ylide then reacts with a dipolarophile, like an alkene or alkyne, to construct the pyrrolidine ring. tandfonline.com For instance, novel 3,4-dibenzoyl-5-hetarylpyrrolidines have been synthesized through a 1,3-dipolar cycloaddition where the azomethine ylide is formed from a heterocyclic aldehyde and an amino acid ester and subsequently trapped by trans-1,2-dibenzoylethylene. tandfonline.com Similarly, DNA-compatible three-component cycloadditions have been developed to produce pyrrolidine-fused scaffolds, demonstrating the robustness of this approach for creating sp3-rich molecular libraries. acs.org

Approaches for N-Alkylation with the Furan-2-ylmethyl Moiety

Once the pyrrolidin-3-one core is available, the furan-2-ylmethyl group is typically introduced onto the nitrogen atom. This transformation is commonly achieved via reductive amination or through substitution reactions, including metal-catalyzed protocols.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a direct and widely used method for N-alkylation. This two-step, one-pot process involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. To synthesize the target compound, pyrrolidin-3-one would be reacted with furan-2-carbaldehyde.

A representative procedure involves mixing the amine and aldehyde in a suitable solvent, such as 1,2-dichloroethane (B1671644), followed by the addition of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov Acetic acid is often added to catalyze the formation of the iminium ion intermediate. nih.gov The reaction conditions are generally mild, proceeding at room temperature. nih.gov Studies on the reductive amination of furfural (B47365) to produce furfurylamine (B118560) have shown that the ratio of the amine source (e.g., ammonia) to the aldehyde is a critical parameter for maximizing the yield of the desired product and suppressing the formation of side products. rsc.org

Metal-Catalyzed Coupling Reactions in N-Alkylation

N-Alkylation can also be accomplished via the reaction of the pyrrolidinone nitrogen with an electrophilic furfuryl species, such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan. escholarship.org This nucleophilic substitution can be promoted by a base. In more complex systems, metal-catalyzed cross-coupling reactions offer a powerful alternative for C-N bond formation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. While often used for N-arylation, it is also applicable to N-alkylation. A typical reaction involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., t-BuOK) in a solvent like toluene. nih.gov This method was successfully used to couple a pyrrolidine with a substituted phenyl bromide to afford N-aryl pyrrolidines. nih.gov Another relevant, albeit classical, approach is the Williamson reaction, which in some contexts can be facilitated by metal salts like cesium carbonate to couple a nitrogen nucleophile with an alkyl halide. nih.gov

Table 2: Selected Methods for N-Alkylation with the Furan-2-ylmethyl Moiety

| Method | Amine Source | Furfuryl Source | Key Reagents/Catalyst | Reference |

|---|---|---|---|---|

| Reductive Amination | Pyrrolidin-3-one | Furan-2-carbaldehyde | NaBH(OAc)₃, Acetic Acid | nih.gov |

| Nucleophilic Substitution | Pyrrolidin-3-one | 2-(Chloromethyl)furan | Base (e.g., K₂CO₃) | escholarship.org |

| Buchwald-Hartwig Coupling | Pyrrolidin-3-one | 2-(Halomethyl)furan | Pd₂(dba)₃, XPhos, t-BuOK | nih.gov |

Stereoselective Synthesis of 1-(Furan-2-ylmethyl)pyrrolidin-3-one

Achieving stereocontrol in the synthesis of substituted pyrrolidines is crucial for pharmaceutical applications. The stereoselective synthesis of this compound, particularly if chiral centers are introduced at other positions on the ring, can be approached in several ways.

A primary strategy involves starting with an enantiomerically pure precursor. Many pyrrolidine-containing drugs are synthesized from chiral pool starting materials like L-proline or 4-hydroxy-L-proline. nih.gov A chiral pyrrolidin-3-one derivative could be prepared from such a source, and subsequent N-alkylation would preserve the stereochemistry of the ring.

Alternatively, stereoselectivity can be induced during the key bond-forming steps. Asymmetric multicomponent reactions have been developed that can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov For example, the reaction of an optically active phenyldihydrofuran with an N-tosyl imino ester in the presence of a Lewis acid like TiCl₄ can afford highly substituted pyrrolidines as a single diastereomer. nih.gov Furthermore, asymmetric reductive amination offers a promising route. This can be achieved using chiral catalysts or through biocatalysis. Fungal reductive aminases (RedAms), for instance, are capable of catalyzing the reductive amination of ketones with excellent enantiomeric excess, providing a green and efficient method for producing chiral amines. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the product yield and purity by systematically adjusting key reaction parameters. These parameters include the choice of reducing agent, solvent, catalyst, temperature, and reaction time. Research into the synthesis of structurally similar furan- and pyrrolidine-containing compounds provides a strong basis for determining optimal conditions.

A common and effective method for this transformation is the direct reductive amination of furan-2-carbaldehyde with pyrrolidin-3-one. researchgate.net The selection of the reducing agent is critical. Mild reducing agents are often preferred to avoid the reduction of the starting aldehyde or the ketone group on the pyrrolidinone ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reagent for this purpose, often in chlorinated solvents like 1,2-dichloroethane (DCE). nih.gov Acetic acid can be used as a catalyst to facilitate the formation of the intermediate iminium ion. nih.gov

Alternative reducing agents such as sodium borohydride (B1222165) (NaBH₄) have also been employed, sometimes in the presence of a catalyst like H₃PW₁₂O₄₀ to enhance efficiency. researchgate.net The choice of solvent also plays a significant role; while chlorinated solvents are common, more environmentally benign options like methanol (B129727) or ethanol (B145695) are also viable. researchgate.netnih.gov

Catalytic approaches offer another avenue for optimization. For instance, copper-based catalysts, such as CuAlOₓ derived from layered double hydroxides, have been successfully used in the reductive amination of furanic aldehydes. nih.govresearchgate.netmdpi.com These reactions are often carried out in a flow reactor under a hydrogen atmosphere, allowing for continuous production and easier separation of the product. nih.govresearchgate.netmdpi.com Temperature is another key variable, with studies on similar reactions showing that adjustments can significantly impact reaction rates and yields. researchgate.net

The following table summarizes the findings from various studies on the reductive amination of furan (B31954) derivatives and related compounds, providing a comparative overview of how different conditions can influence the outcome of the synthesis of this compound.

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | Overnight | Good to High | nih.gov |

| 2 | NaBH₄ / H₃PW₁₂O₄₀ (cat.) | Methanol | Not specified | Not specified | High | researchgate.net |

| 3 | H₂ / CuAlOₓ | Methanol | 100 | Continuous Flow | Up to 98 | researchgate.netmdpi.com |

| 4 | H₂ / CuAlOₓ | Ethanol | 100 | Continuous Flow | ~70 | researchgate.net |

| 5 | H₂ / CuAlOₓ | Isopropanol | 100 | Continuous Flow | ~31 | researchgate.net |

| 6 | H₂ / [RuCl₂(p-cymene)]₂ | Not specified | Not specified | Not specified | Good | organic-chemistry.org |

Spectroscopic and Structural Elucidation of 1 Furan 2 Ylmethyl Pyrrolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.

The ¹H-NMR spectrum of 1-(Furan-2-ylmethyl)pyrrolidin-3-one is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the pyrrolidinone ring, and the methylene (B1212753) bridge.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position of the furan ring is expected to resonate at the lowest field, likely around 7.4 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons at the C3 and C4 positions of the furan ring would appear at higher fields, with expected chemical shifts around 6.3-6.4 ppm. chemicalbook.com

The methylene protons of the furfuryl group (-CH₂-) connecting the furan and pyrrolidine (B122466) rings would likely appear as a singlet around 3.6-3.8 ppm. nih.gov The protons on the pyrrolidinone ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons on the carbon adjacent to the nitrogen (C5) are expected to be in the range of 2.8-3.0 ppm. The protons on the carbon adjacent to the carbonyl group (C2) would likely resonate around 2.5-2.7 ppm, while the protons at the C4 position are expected to be in a similar region.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-5 | ~7.4 | Doublet of doublets |

| Furan H-3 | ~6.3 | Doublet of doublets |

| Furan H-4 | ~6.2 | Doublet of doublets |

| -CH₂- (Furfuryl) | ~3.7 | Singlet |

| Pyrrolidinone H-2 | ~3.5 | Triplet |

| Pyrrolidinone H-5 | ~2.8 | Triplet |

| Pyrrolidinone H-4 | ~2.6 | Multiplet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the furan carbons, the pyrrolidinone carbons, and the methylene bridge carbon.

The carbonyl carbon (C=O) of the pyrrolidinone ring is the most deshielded and is expected to appear at a chemical shift of approximately 204-218 ppm. The carbons of the furan ring are anticipated to resonate in the aromatic region, with the carbon attached to the oxygen (C2) and the carbon at the substitution point (C5) appearing at lower fields (around 150-155 ppm and 143 ppm, respectively). The other two furan carbons (C3 and C4) would be found at higher fields (around 110 ppm and 108 ppm). mdpi.com The carbon of the methylene bridge is expected around 50-55 ppm. The carbons of the pyrrolidinone ring adjacent to the nitrogen (C5) and the carbonyl group (C2) are predicted to be in the range of 45-55 ppm, with the remaining carbon (C4) appearing at a slightly higher field. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Pyrrolidinone C-3) | ~210 |

| Furan C-2 | ~152 |

| Furan C-5 | ~143 |

| Furan C-3 | ~110 |

| Furan C-4 | ~108 |

| -CH₂- (Furfuryl) | ~52 |

| Pyrrolidinone C-2 | ~50 |

| Pyrrolidinone C-5 | ~48 |

| Pyrrolidinone C-4 | ~35 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the proton assignments within the furan and pyrrolidinone rings.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the furfuryl methylene group to both the furan ring (at C2) and the pyrrolidine ring (at the nitrogen atom).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band is predicted in the range of 1740-1760 cm⁻¹, which is characteristic of the C=O stretching vibration of a five-membered ring ketone (pyrrolidinone). semanticscholar.orgresearchgate.net The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely appear in the region of 1100-1250 cm⁻¹.

The furan ring should exhibit several characteristic bands. The C-H stretching vibrations of the furan ring are expected to appear above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring typically give rise to absorptions around 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring is expected to be observed in the 1000-1300 cm⁻¹ region. researchgate.netudayton.edu

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Furan) | 3100 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ketone) | 1740 - 1760 | Strong |

| C=C (Furan) | 1500 - 1600 | Medium |

| C-N (Tertiary Amine) | 1100 - 1250 | Medium |

| C-O-C (Furan) | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment would likely be observed at m/z 81, corresponding to the furfuryl cation ([C₅H₅O]⁺), which is a very stable fragment. Another significant fragmentation pathway would involve the cleavage of the pyrrolidinone ring. A characteristic fragment would be the loss of CO, leading to an [M-28]⁺ ion. The base peak in the spectrum could potentially be the furfuryl cation due to its high stability. ljmu.ac.uknih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 165 | [M]⁺ (Molecular Ion) |

| 137 | [M - CO]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been reported, we can infer some potential structural features based on related compounds.

If a suitable single crystal of the compound could be obtained, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net It would reveal the conformation of the pyrrolidinone ring, which is typically found in an envelope or twisted conformation. The analysis would also show the relative orientation of the furan and pyrrolidinone rings. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen and furan oxygen are likely to play a significant role in the crystal packing. Pi-stacking interactions between the furan rings of adjacent molecules might also be observed. researchgate.net

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful non-destructive technique for probing the molecular structure of compounds. It provides a unique "fingerprint" based on the vibrational modes of a molecule's functional groups. core.ac.uk However, a comprehensive search of scientific literature and spectral databases reveals a notable absence of specific experimental or theoretical studies on the Raman spectrum of this compound.

While direct spectral data for the title compound is not available, a theoretical understanding of its Raman active modes can be inferred by examining its constituent chemical moieties: the furan ring and the pyrrolidin-3-one ring system. Computational studies, often employing Density Functional Theory (DFT), are standard methods for predicting vibrational frequencies. physchemres.org For related furan-containing molecules, such as 2-furoyl chloride, DFT calculations have been used to assign vibrational frequencies with good correlation to experimental data. physchemres.org

Based on the analysis of similar structures, the following characteristic Raman bands would be anticipated for this compound:

Furan Ring Vibrations: The furan ring is expected to exhibit several characteristic bands. These include C-H stretching vibrations, typically appearing in the 3100-3250 cm⁻¹ region. The C=C double bond stretching vibrations within the aromatic ring are expected to produce signals between 1400 and 1600 cm⁻¹. Additionally, the ring breathing and deformation modes, which are highly characteristic of the furan structure, would likely be observed in the fingerprint region below 1400 cm⁻¹.

Pyrrolidinone Ring Vibrations: The pyrrolidinone moiety would contribute its own set of distinct Raman signals. The most prominent of these is the carbonyl (C=O) stretching vibration, which for cyclic ketones and amides, typically appears as a strong band in the 1650-1750 cm⁻¹ region. The exact position would be sensitive to the ring strain and local electronic environment. The CH₂ groups of the pyrrolidine ring will exhibit symmetric and asymmetric stretching vibrations, generally found in the 2850-3000 cm⁻¹ range, as well as bending, wagging, and twisting modes at lower frequencies.

C-N and C-O Stretching Vibrations: The stretching vibrations of the C-N bond within the pyrrolidinone ring and the C-O-C ether linkage in the furan ring are also expected to be Raman active, contributing to the complex pattern in the fingerprint region (typically 1000-1300 cm⁻¹). physchemres.org

Without dedicated experimental or computational analysis for this compound, the precise wavenumbers and relative intensities of these vibrational modes remain speculative. A definitive assignment would necessitate either the experimental measurement of its Raman spectrum or a dedicated computational study.

Due to the lack of specific published data for this compound, a data table of its vibrational frequencies cannot be provided at this time.

Computational and Theoretical Investigations of 1 Furan 2 Ylmethyl Pyrrolidin 3 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. This method calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost.

For a molecule like 1-(Furan-2-ylmethyl)pyrrolidin-3-one, a DFT study would begin with geometry optimization. This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar furan-containing chalcone (B49325), (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations with the B3LYP hybrid functional and a 6-311++G(d,p) basis set were used to achieve an optimized structure. The calculated geometric parameters were then compared with experimental data, showing good agreement. Such a study on this compound would similarly elucidate the spatial arrangement of its furan (B31954) and pyrrolidinone rings.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. These calculations yield properties such as the dipole moment, which for the aforementioned chalcone was calculated to be 3.33 Debye, indicating its polarity.

Table 1: Representative DFT-Calculated Parameters for a Furan-Containing Molecule (Note: This data is for an analogous compound, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, and is presented for illustrative purposes.)

| Parameter | Calculated Value | Method/Basis Set |

| Dipole Moment | 3.33 D | B3LYP/6-311++G(d,p) |

Data sourced from studies on analogous compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich furan ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO might be distributed over the carbonyl group of the pyrrolidinone ring. The specific energies and distributions would be determined through DFT calculations. In a computational study of the related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), the HOMO and LUMO were visualized to understand its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for a Furan-Containing Compound (Note: This data is for an analogous compound and serves as an example.)

| Orbital | Energy (Illustrative) | Significance |

| HOMO | -6.5 eV | Region of nucleophilic reactivity |

| LUMO | -1.2 eV | Region of electrophilic reactivity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

Values are hypothetical and for illustrative purposes based on general principles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the furan ring and the carbonyl group, making these sites potential hydrogen bond acceptors. A positive potential might be found around the hydrogen atoms of the pyrrolidine ring. Such maps are crucial for understanding drug-receptor interactions and other biological activities.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing how it flexes, bends, and changes shape in different environments.

For a flexible molecule like this compound, which has several rotatable bonds, an MD simulation could identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation. The simulation would track the trajectory of each atom, providing a detailed picture of the molecule's movements. Recent advancements in computational methods allow for the analysis of continuous conformational variability, providing a more complete understanding of a molecule's dynamic nature.

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure data obtained through DFT calculations, a range of quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide quantitative measures of a molecule's stability and reactivity.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

These descriptors, when calculated for this compound, would provide a quantitative framework for comparing its reactivity to other compounds and for understanding its behavior in chemical reactions. For example, the condensed Fukui function is another powerful tool derived from these calculations that can predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

Reactivity and Chemical Transformations of 1 Furan 2 Ylmethyl Pyrrolidin 3 One

The chemical character of 1-(Furan-2-ylmethyl)pyrrolidin-3-one is defined by the distinct reactivity of its pyrrolidinone and furan (B31954) components. The pyrrolidinone core contains a ketone and adjacent methylene (B1212753) groups, which are susceptible to a variety of transformations. Concurrently, the electron-rich furan ring is primed for electrophilic substitution and cycloaddition reactions.

Reactions at the Pyrrolidinone Core

The pyrrolidinone structure features a ketone carbonyl group and adjacent α-carbons, which are primary sites for chemical modification.

The ketone group in the pyrrolidinone ring is a key site for nucleophilic attack. This reactivity is fundamental to constructing more complex molecular architectures, particularly spirocyclic systems. One of the primary reactions in this category is the 1,3-dipolar cycloaddition of azomethine ylides. This reaction is a powerful method for synthesizing five-membered nitrogen-containing heterocycles. mdpi.comnih.gov

In a typical transformation, the ketone at the C-3 position of the pyrrolidinone ring can react with an azomethine ylide, generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or ketone (such as ninhydrin). mdpi.com This process leads to the formation of complex spiro-pyrrolidine derivatives, where a new pyrrolidine (B122466) ring is fused at the C-3 position of the original core. nih.govmdpi.com The reaction is often highly stereoselective. nih.gov

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | This compound derivative, α-amino acid (e.g., sarcosine), aldehyde/ketone | Solvent (e.g., THF), Heat | Spiro-pyrrolidine derivative | nih.gov, mdpi.com |

This table is based on analogous reactions with similar pyrrolidinone cores as specific data for the title compound was not available.

The hydrogen atoms on the carbons adjacent (α) to the ketone carbonyl (C-2 and C-4 positions) are acidic and can be removed by a base to form an enolate. libretexts.orgyoutube.com This enolate is a potent nucleophile and can react with various electrophiles.

Aldol (B89426) Condensation: The enolate can attack the carbonyl group of another aldehyde or ketone, including another molecule of itself, in an aldol reaction to form a β-hydroxy ketone. libretexts.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. libretexts.org Mixed aldol condensations, where the enolate of the pyrrolidinone reacts with a different aldehyde, are particularly useful to avoid self-condensation and create specific products. libretexts.org

Halogenation: In the presence of an acid catalyst, the pyrrolidinone can undergo halogenation (with Cl₂, Br₂, or I₂) at the α-position. The reaction proceeds through an enol intermediate. libretexts.org The rate-determining step is the formation of the enol. libretexts.org This reaction is autocatalytic as it produces an acid. libretexts.org The resulting α-halo ketone is a versatile intermediate, for instance, in the synthesis of α,β-unsaturated ketones via dehydrobromination. libretexts.org

| Reaction Type | Electrophile | Key Reagents/Conditions | Intermediate | Product Type | Reference |

| Aldol Condensation | Aldehyde or Ketone | Acid or Base catalyst | Enolate/Enol | β-Hydroxy ketone | libretexts.org |

| α-Halogenation | Br₂, Cl₂, or I₂ | Acid catalyst | Enol | α-Halogenated ketone | libretexts.org |

This table outlines expected reactivity based on general ketone chemistry, as specific examples for the title compound were not found.

Reactivity of the Furan Moiety

The furan ring is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) towards electrophiles. pearson.comnumberanalytics.com This heightened reactivity allows reactions to proceed under milder conditions. pearson.com

Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C-2 position (α-position) because the resulting carbocation intermediate is better stabilized by resonance. chemicalbook.comonlineorganicchemistrytutor.com Since the C-2 position in this compound is already substituted, electrophilic attack is expected to occur at the other available α-position, C-5.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) to form a nitro-substituted furan. numberanalytics.com

Bromination: Achieved using bromine in a solvent like dioxane to yield a bromofuran. pearson.comnumberanalytics.com

Formylation: Can be accomplished through reactions like the Vilsmeier-Haack reaction. numberanalytics.com

| Reaction Type | Reagent | Expected Product | Reference |

| Nitration | Nitric acid / Acetic anhydride | 1-((5-Nitro-furan-2-yl)methyl)pyrrolidin-3-one | numberanalytics.com |

| Bromination | Bromine (Br₂) / Dioxane | 1-((5-Bromo-furan-2-yl)methyl)pyrrolidin-3-one | pearson.com, numberanalytics.com |

| Formylation | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 1-((5-Formyl-furan-2-yl)methyl)pyrrolidin-3-one | numberanalytics.com |

This table describes expected outcomes based on the general reactivity of furan derivatives.

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan means it is a less reactive diene compared to non-aromatic counterparts. These reactions are often reversible. Another significant class of cycloadditions is the [3+2] dipolar cycloaddition. For instance, azomethine ylides can react with the furan ring, although reactions at the ketone of the pyrrolidinone are also a competing pathway. mdpi.commdpi.com

Direct C-H alkylation of the furan ring can be achieved using modern catalytic methods. A palladium-catalyzed radical alkylation has been shown to be effective for introducing alkyl groups onto furan rings using alkyl iodides. nih.gov The proposed mechanism involves a single electron transfer from a Pd(0) complex to the alkyl iodide, generating an alkyl radical. This radical then adds to the furan ring, followed by subsequent steps to afford the alkylated product. nih.gov This methodology is tolerant of various functional groups, including esters and amides. nih.gov

A study on a related compound, tert-butyl 3-(furan-2-yl)pyrrolidine-1-carboxylate, demonstrated successful Pd-catalyzed alkylation, suggesting this method's applicability. nih.gov

| Reactant (Furan Derivative) | Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |

| Methyl furan-2-carboxylate | 3β-iodo-5-androsten-17-one | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Alkylated furan | 71% | nih.gov |

| Furan-2-carbaldehyde | 1-Iodoadamantane | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 5-(1-Adamantyl)furan-2-carbaldehyde | 81% | nih.gov |

This table showcases examples from the literature on related furan compounds to illustrate the potential for this reaction.

Regioselective and Stereoselective Derivatization Strategies

The development of regioselective and stereoselective derivatization strategies for this compound is crucial for creating a diverse range of analogues with specific three-dimensional arrangements and functionalities. These strategies aim to control the site and stereochemical outcome of chemical reactions on the molecule's furan and pyrrolidinone rings.

Regioselective Derivatization

Regioselectivity refers to the preferential reaction at one of several possible positions. youtube.com In the context of this compound, this can be applied to either the furan or the pyrrolidinone ring.

Furan Ring: The furan ring can undergo electrophilic substitution, and the position of substitution is influenced by the directing effect of the oxygen atom and the furfuryl substituent. While specific studies on this molecule are limited, related research on substituted furans indicates that electrophilic attack often occurs at the C5 position. acs.org For example, ruthenium-catalyzed C5 functionalization has been demonstrated for related heterocyclic systems. acs.org

Pyrrolidinone Ring: The pyrrolidinone ring offers several sites for functionalization. The carbonyl group at the 3-position can be a target for nucleophilic addition or can be used to activate the adjacent α-carbons for enolate formation and subsequent alkylation or other electrophilic additions. The regioselectivity of such reactions can be controlled by the choice of base and reaction conditions. For instance, in related pyrrolidine systems, the use of bulky substituents on the nitrogen atom can direct electrophilic substitution to the β-position (C4). researchgate.net

Stereoselective Derivatization

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com For this compound, which is achiral, the introduction of a chiral center or the diastereoselective functionalization of a chiral derivative is of significant interest.

Diastereoselective Synthesis: If a chiral center is introduced, for example, by using a chiral starting material or through an asymmetric reaction, subsequent reactions can be diastereoselective. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov Similarly, [3+2] cycloaddition reactions involving azomethine ylides are powerful methods for the diastereoselective synthesis of densely substituted pyrrolidines. acs.orgnih.gov These methods could potentially be adapted to synthesize substituted derivatives of this compound with high diastereomeric purity. For example, a three-component [3+2] cycloaddition has been used for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov

Enantioselective Catalysis: Asymmetric catalysis provides a powerful tool for the enantioselective functionalization of pyrrolidine derivatives. For instance, pyrrolidine-based catalysts have been used in enantioselective anti-Mannich-type reactions, where the stereochemical outcome is controlled by the catalyst's chirality. acs.orgnih.gov Such strategies could be employed to introduce chirality into the this compound scaffold, for example, by catalyzing a reaction at the C2 or C4 position of the pyrrolidinone ring.

The table below outlines some regioselective and stereoselective derivatization strategies that could be applicable to this compound, based on literature precedents for related compounds.

Table 2: Regioselective and Stereoselective Derivatization Strategies

| Strategy | Ring System | Reaction Type | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Regioselective | ||||

| C5-Functionalization | Furan | Ruthenium-catalyzed C-H activation | Selective modification at the C5 position of the furan ring | acs.org |

| β-Alkylation | Pyrrolidinone | Indium-catalyzed reaction with carbonyls | Selective alkylation at the C4 position | researchgate.net |

| Stereoselective | ||||

| Diastereoselective Synthesis | Pyrrolidinone | Copper-promoted aminooxygenation | Formation of disubstituted pyrrolidines with high diastereoselectivity | nih.gov |

| Diastereoselective Synthesis | Pyrrolidinone | [3+2] Cycloaddition | Synthesis of highly substituted pyrrolidines with multiple stereocenters | acs.org |

| Enantioselective Catalysis | Pyrrolidinone | Mannich-type reaction | Enantioselective formation of anti-Mannich products | acs.orgnih.gov |

Structure Activity Relationship Sar Studies and Design Principles for 1 Furan 2 Ylmethyl Pyrrolidin 3 One Derivatives

Impact of Pyrrolidinone Ring Substitutions on Molecular Interactions

The pyrrolidinone core is a versatile scaffold in drug discovery, offering multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The non-planar, sp3-hybridized nature of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity interactions with biological targets. researchgate.net

In the context of 1-(furan-2-ylmethyl)pyrrolidine-based derivatives, such as those developed as Stimulation-2 (ST2) inhibitors, substitutions on the pyrrolidinone ring have been shown to significantly influence inhibitory activity. nih.govnih.gov For instance, the introduction of various substituents at different positions of the pyrrolidine ring can alter the compound's interaction with the target protein, as demonstrated by changes in IC50 values.

Research on a series of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives has provided specific insights into the SAR of the pyrrolidinone ring. The table below summarizes the effects of different substitutions on the pyrrolidinone ring on the inhibitory activity against ST2.

| Compound | Substitution on Pyrrolidinone Ring | IC50 (µM) |

|---|---|---|

| iST2-1 | Unsubstituted | ~35 |

| 3c | 4-(dimethyl amine) | ~10-15 |

| 4a | 4-pyrrolidine | ~10-15 |

| 4b | 4-piperidine | ~10-15 |

| 9a | 4-(methyl ester) | ~10-15 |

| 10 | 4-carboxylic acid | Reduced activity |

| 4c | 3-pyrrolidine | 5-7 |

| 4d | 3-piperidine | 5-7 |

| 9b | 3-(dimethyl amine) | 5-7 |

As indicated in the table, substitutions at the 4-position of the pyrrolidinone ring with groups like dimethyl amine, pyrrolidine, piperidine, or a methyl ester led to a 2- to 3-fold improvement in activity compared to the unsubstituted parent compound. nih.gov However, a carboxylic acid group at this position resulted in reduced activity. nih.gov Substitutions at the 3-position with pyrrolidine, piperidine, or dimethyl amine also yielded improved IC50 values. nih.gov These findings underscore the sensitivity of the molecular interactions to the nature and position of substituents on the pyrrolidinone ring.

Role of Furan (B31954) Moiety Modifications in Ligand-Target Binding

The furan moiety in 1-(furan-2-ylmethyl)pyrrolidin-3-one derivatives plays a crucial role in anchoring the ligand to its target, often through hydrophobic interactions and potential hydrogen bonding with the furan oxygen. acs.org Modifications to the furan ring, including substitution or replacement with other heterocycles, can significantly impact binding affinity and biological activity.

In studies of ST2 inhibitors, the furan ring is a key structural component. Modifications often involve the addition of a substituted phenyl group at the 5-position of the furan ring. The nature and position of substituents on this phenyl ring have been shown to be critical for activity. For example, an ortho-nitro group on the phenyl ring is a common feature in active compounds. nih.gov

Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) is a common strategy in medicinal chemistry to modulate activity and physicochemical properties. nih.gov For instance, replacing the furan ring with a thiophene in some classes of compounds has been shown to enhance antiparasitic activity. nih.gov The rationale behind such modifications is that while these heterocycles have similar sizes and shapes, their electronic properties differ, which can lead to altered binding interactions. Thiophene, for example, is more lipophilic than furan, which can enhance hydrophobic interactions with the target. wikipedia.org

The table below presents hypothetical modifications to the furan moiety based on common bioisosteric replacements and their potential impact on activity, drawing from general principles of medicinal chemistry.

| Modification | Rationale | Potential Impact on Activity |

|---|---|---|

| Replacement with Thiophene | Thiophene is a well-established bioisostere of furan with increased lipophilicity. nih.govwikipedia.org | May enhance hydrophobic interactions and improve activity. |

| Replacement with Selenophene | Selenophene is another furan bioisostere that can alter electronic properties and binding. nih.gov | Could lead to enhanced DNA minor groove binding and improved in vivo efficacy in certain contexts. nih.gov |

| Replacement with Pyrrole | Pyrrole introduces a hydrogen bond donor (the N-H group), which can form new interactions with the target. | Potential for increased binding affinity if the target has a nearby hydrogen bond acceptor. |

| Substitution at 5-position | Introduction of various groups can probe the binding pocket for additional interactions. nih.gov | Substituents like a substituted phenyl ring can significantly enhance potency. nih.gov |

Influence of the Methylene (B1212753) Linker on Conformational Flexibility and Potency

The methylene linker connecting the furan and pyrrolidinone rings provides a degree of conformational flexibility, allowing the two ring systems to adopt an optimal orientation for binding to the target. The length and rigidity of this linker are critical parameters that can influence the potency of the compound.

In some classes of compounds, altering the linker length by inserting or removing methylene groups can have a profound effect on activity. nih.gov A longer, more flexible linker might allow the molecule to access a deeper binding pocket, but it could also lead to an entropic penalty upon binding. Conversely, a shorter or more rigid linker can pre-organize the molecule in a bioactive conformation, but it may not allow for optimal interactions if the geometry is not ideal.

For pyrrolidine derivatives, moving an aromatic ring further from the scaffold by inserting a methylene group has been shown to result in a significant reduction in inhibitory activity in some cases, highlighting the importance of the spatial relationship between the different parts of the molecule. nih.gov

Design of Analogues through Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.govdtic.mil This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. nih.gov

For the this compound scaffold, a scaffold hopping approach could involve replacing the pyrrolidinone ring with other five-membered heterocycles like thiazolidinedione or hydantoin, or even with six-membered rings like piperidinone. acs.org The goal would be to maintain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors and acceptors, and hydrophobic groups—that are essential for binding to the target.

Isosteric replacements are a more conservative approach where a functional group is replaced by another group with similar physical and chemical properties. dtic.mil As discussed in section 6.2, replacing the furan ring with a thiophene is a classic example of isosteric replacement. nih.gov Similarly, the ketone group in the pyrrolidinone ring could be replaced with other functional groups like an oxime or a hydroxyl group, which could lead to altered binding interactions and potentially improved activity.

Computational Approaches to SAR Elucidation (e.g., QSAR, Pharmacophore Modeling)

Computational methods play a crucial role in modern drug discovery by providing insights into the SAR of a series of compounds and guiding the design of new, more potent analogues. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net For this compound derivatives, a 3D-QSAR model could be developed to correlate the 3D properties of the molecules (e.g., steric and electrostatic fields) with their inhibitory activities. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising compounds for synthesis.

Pharmacophore modeling is another powerful computational technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are required for biological activity. nih.govresearchgate.netrsc.org A pharmacophore model for a series of active this compound derivatives could be generated and used as a 3D query to screen virtual compound libraries to identify novel scaffolds that match the key pharmacophoric features. frontiersin.org

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by providing a rational basis for the design of new and improved inhibitors based on the this compound scaffold.

Potential Applications of 1 Furan 2 Ylmethyl Pyrrolidin 3 One in Organic and Medicinal Chemistry

Utility as a Synthetic Building Block for Complex Molecules

The value of 1-(Furan-2-ylmethyl)pyrrolidin-3-one as a synthetic building block stems from the distinct reactivity of its constituent parts. The five-membered pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry, largely because its non-planar, sp³-hybridized nature allows for the creation of molecules with greater three-dimensional complexity. researchgate.netnih.gov This is a desirable trait in drug design for exploring pharmacophore space and improving target binding. researchgate.netnih.gov The parent aromatic compound, pyrrole, is a common scaffold for many bioactive compounds, and the saturated pyrrolidine ring system is particularly well-represented in natural products. nih.govd-nb.info

The furan (B31954) moiety is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) and susceptible to various transformations. youtube.com Furan is considered a promising scaffold for generating new derivatives because it can be readily modified with a wide range of functional groups. ijabbr.com The presence of the ketone at the 3-position of the pyrrolidine ring offers a key reaction site for carbon-carbon bond formation and functional group interconversion, such as reductive amination, aldol (B89426) condensations, or Wittig reactions, enabling the construction of more elaborate molecular frameworks. Researchers have developed strategies for using furan-containing products as building blocks for novel heterocyclic systems, demonstrating their synthetic potential. semanticscholar.org

Role as a Scaffold for Heterocyclic Compound Library Synthesis

In medicinal chemistry, a scaffold is a core molecular structure upon which a library of related compounds is built for biological screening. This compound is an exemplary scaffold due to its multiple points for chemical diversification, which is crucial for developing structure-activity relationships (SAR). researchgate.netnih.gov

Key diversification points include:

The Furan Ring: Substituents can be introduced onto the furan ring to modulate electronic properties, steric bulk, and binding interactions.

The Pyrrolidinone Ketone: The carbonyl group can be converted into a wide array of other functionalities, such as amines, alcohols, or substituted alkenes, leading to diverse families of compounds.

The Pyrrolidine Nitrogen: The secondary amine within the pyrrolidine ring is another site for modification.

A clear example of its use as a scaffold is in the development of small-molecule inhibitors for the Stimulation-2 (ST2) receptor, which is implicated in graft-versus-host disease. nih.gov Researchers used the 1-(furan-2-ylmethyl)pyrrolidine core to generate a library of inhibitors by systematically modifying different parts of the molecule, which allowed them to establish a robust SAR for the series. nih.gov

Exploration as a Precursor to Biologically Active Molecules

The combination of the furan and pyrrolidine rings, both of which are privileged structures in drug discovery, makes this compound a valuable precursor for molecules with potential therapeutic applications. nih.govd-nb.infoijabbr.com Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.com Similarly, the pyrrolidine nucleus is found in numerous FDA-approved drugs and natural products with diverse biological functions. d-nb.info

A significant application of this molecular framework is in the creation of inhibitors for the ST2/IL-33 signaling pathway. nih.gov An elevated level of soluble ST2 (sST2) is a biomarker for graft-versus-host disease (GVHD), a serious complication of hematopoietic cell transplantation. nih.gov Small-molecule inhibitors based on the 1-(furan-2-ylmethyl)pyrrolidine scaffold have been synthesized and shown to block the ST2/IL-33 interaction. nih.gov These inhibitors were demonstrated to decrease the proliferation of CD4+ and CD8+ T cells in vitro, highlighting their potential as a novel therapeutic approach for GVHD. nih.gov

Table 1: Examples of Biologically Active Molecules Derived from the 1-(Furan-2-ylmethyl)pyrrolidine Scaffold This is an interactive table. Select a compound to view more details.

| Compound Class | Parent Scaffold | Example Derivative | Biological Target | Therapeutic Area |

|---|---|---|---|---|

| ST2 Inhibitors | 1-(Furan-2-ylmethyl)pyrrolidine | 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine nih.gov | ST2/IL-33 Pathway | Graft-vs-Host Disease |

| ST2 Inhibitors | 1-(Furan-2-ylmethyl)pyrrolidine | 2-(4-methoxyphenyl)-1-((5-(3-nitrophenyl)furan-2-yl)methyl) pyrrolidine nih.gov | ST2/IL-33 Pathway | Graft-vs-Host Disease |

Potential in Materials Science Research

While the primary focus has been on medicinal chemistry, the structural features of this compound suggest potential applications in materials science. Furan-containing compounds, particularly those derived from biomass like furfural (B47365), are recognized as valuable precursors for producing polymers, resins, and other functional materials. semanticscholar.orgijabbr.com

Research has demonstrated synthetic strategies to create furyl- and benzofuryl-containing building blocks specifically for the development of functional molecules that could be applied in organic electronics. semanticscholar.org The synthesis of hetaryl-substituted furans from such building blocks opens pathways to new heterocyclic systems for materials chemistry. semanticscholar.org Furthermore, pyrrolidine derivatives are widely used as ligands for transition metals and as organocatalysts. d-nb.info This suggests that this compound or its derivatives could be explored as ligands for creating novel metal-organic frameworks (MOFs) or as components in new catalytic systems.

Future Research Directions for 1 Furan 2 Ylmethyl Pyrrolidin 3 One

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 1-(furan-2-ylmethyl)pyrrolidin-3-one is crucial for its accessibility and application. Future research should focus on creating more efficient, cost-effective, and environmentally benign synthetic pathways.

A primary avenue for exploration is the application of green chemistry principles, particularly the use of biomass-derived starting materials. frontiersin.orgmdpi.com Furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), can be catalytically produced from renewable resources like fructose (B13574) and N-acetylglucosamine. frontiersin.orgmdpi.com Future work could adapt these methods to generate furan-2-carbaldehyde or furfurylamine (B118560), key precursors for the target molecule, thereby reducing reliance on fossil fuels. frontiersin.org The use of sustainable reaction media, such as biphasic systems (e.g., H₂O/2-BuOH) or ionic liquids, could also enhance the green credentials of the synthesis by simplifying product separation and minimizing waste. frontiersin.org

Current synthetic strategies often involve reductive amination of pyrrolidin-3-one with furan-2-carbaldehyde using reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov While effective, future research could explore catalytic reductive amination using heterogeneous catalysts, which would simplify purification and allow for catalyst recycling. Furthermore, developing one-pot reaction sequences, such as the in-situ generation of the furan precursor from biomass followed by direct condensation and reduction, represents a significant goal for improving process efficiency. mdpi.com

| Synthetic Strategy | Precursors | Key Features & Future Goals |

| Catalytic Reductive Amination | Pyrrolidin-3-one, Furan-2-carbaldehyde | Develop recyclable heterogeneous catalysts; Optimize for one-pot processes. |

| Biomass-Valorization | N-acetylglucosamine, Fructose | Convert biomass to furan precursors (e.g., HMF, furfural); Integrate with subsequent synthetic steps. mdpi.com |

| Cycloaddition Reactions | Azomethine ylides, Furan-containing dienophiles | Explore [3+2] cycloadditions for direct pyrrolidine (B122466) ring formation; Improve regio- and stereoselectivity. mdpi.com |

Advanced Stereochemical Control and Asymmetric Synthesis

The pyrrolidine ring of this compound contains a stereocenter at the C3 position (if substituted) and potentially others depending on its derivatives. Controlling the stereochemistry is paramount, especially for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

Future research should focus on developing robust asymmetric synthetic methods. One promising approach is the use of chiral auxiliaries or catalysts. For instance, methodologies developed for the asymmetric synthesis of other pyrrolidines, such as sparteine-mediated asymmetric lithiation of N-Boc pyrrolidine, could be adapted for this purpose. york.ac.uk Another powerful strategy is organocatalysis. Chiral phosphoric acids have been successfully used in the enantioselective aza-Michael cyclization to form substituted pyrrolidines and could be investigated for the synthesis of chiral pyrrolidin-3-one precursors. whiterose.ac.uk

Furthermore, enzymatic reactions offer a highly selective and sustainable alternative. The use of enzymes for kinetic resolution of racemic intermediates or for the asymmetric reduction of a precursor ketone could provide access to enantiomerically pure this compound. The synthesis of pyrrolidine-containing drugs often starts from optically pure cyclic precursors like proline or 4-hydroxyproline, a strategy that could be explored here as well. nih.gov

| Asymmetric Strategy | Description | Potential Application |

| Chiral Catalysis | Utilizes chiral catalysts (e.g., chiral phosphoric acids, metal-sparteine complexes) to induce enantioselectivity. york.ac.ukwhiterose.ac.uk | Asymmetric cyclizations or functionalization of the pyrrolidine ring. whiterose.ac.uk |

| Starting from Chiral Pool | Employs readily available enantiopure starting materials like (S)-prolinol or 4-hydroxyproline. nih.gov | Synthesis of specific enantiomers of the target compound or its derivatives. |

| NHC-Catalyzed Reactions | N-Heterocyclic Carbenes (NHCs) can catalyze asymmetric reactions like Stetter-Aldol cascades. rsc.org | Convergent synthesis of complex, optically active furan-pyrrolidine structures. rsc.org |

In-depth Mechanistic Studies of Novel Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in asymmetric alkylation reactions, mechanistic studies can reveal the role of the chiral auxiliary and the transition state geometry, which dictates the stereochemical outcome. academax.com Detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide critical insights.

Computational chemistry, particularly Density Functional Theory (DFT) studies, can be used to model reaction pathways, calculate activation energies, and visualize transition states. This approach has been used to support the mechanistic hypothesis for aza-Michael cyclizations in pyrrolidine synthesis, confirming the rate and stereochemistry-determining step. whiterose.ac.uk Such studies would be invaluable in refining novel synthetic methods for this compound and its derivatives.

Exploration of New Chemical Transformations

The furan and pyrrolidinone moieties of the title compound are both versatile platforms for further chemical modification. Future research should aim to explore novel transformations to generate a diverse library of derivatives with unique properties.

The furan ring is susceptible to various transformations. One interesting avenue is oxidative furan dearomatization, which can lead to the formation of highly functionalized intermediates like 2-ene-1,4,7-triones. nih.govnih.gov These intermediates can then undergo subsequent cyclizations, such as the Paal-Knorr reaction, to construct new heterocyclic systems. nih.govnih.gov Additionally, the furan ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions to create complex polycyclic structures.

The pyrrolidin-3-one core offers multiple reaction sites. The ketone can be transformed into a variety of functional groups, such as alcohols, amines, or alkenes. The nitrogen atom can be further alkylated or acylated to introduce different substituents. A particularly powerful method for building complex pyrrolidine-based structures is the [3+2] cycloaddition reaction using azomethine ylides, which can be generated from various aldehydes and amino acids to construct highly substituted spiro-pyrrolidine systems. mdpi.commdpi.com

Predictive Computational Studies for Novel Derivatives

Computational modeling and simulation are powerful tools for accelerating the discovery of new molecules with desired properties. Future research should leverage these techniques to design and predict the properties of novel derivatives of this compound, particularly for applications in drug discovery.

Structure-activity relationship (SAR) studies, guided by computational docking, can predict how modifications to the parent structure will affect its binding affinity to a biological target, such as the ST2 receptor. nih.gov Molecular dynamics simulations can provide insights into the binding modes and stability of ligand-receptor complexes, helping to rationalize experimental findings and guide the design of more potent inhibitors. nih.gov

Predictive models can also be developed for physicochemical properties (e.g., solubility, lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. By screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources. This approach is becoming standard in the development of kinase inhibitors and other therapeutic agents. mdpi.com

Integration with Automated Synthesis and Flow Chemistry Methodologies

To efficiently explore the chemical space around this compound and to enable rapid library synthesis, future research should focus on integrating synthetic routes with automated and continuous-flow technologies.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. thieme-connect.de Reactions that are difficult or hazardous to perform in batch, such as those involving unstable intermediates or highly exothermic processes, can often be performed safely and efficiently in a continuous-flow reactor. thieme-connect.dethieme-connect.de

Automated synthesis platforms can be combined with flow chemistry to create systems capable of rapidly generating large libraries of compounds. chemrxiv.org By systematically varying the building blocks (e.g., different furan precursors or substituents on the pyrrolidine ring), these platforms can accelerate the exploration of structure-activity relationships. chemrxiv.org This high-throughput approach is invaluable for medicinal chemistry programs aiming to optimize lead compounds. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methods are reported for 1-(Furan-2-ylmethyl)pyrrolidin-3-one, and what yields are achievable?

- Answer : The compound can be synthesized via coupling reactions using precursors such as 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid. A representative method involves amidation with reagents like EDCI/HOBt, yielding derivatives (e.g., 40% yield for related carboxamide derivatives). Key parameters include stoichiometry, solvent choice (e.g., DCM or DMF), and catalyst optimization. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H NMR : Probes proton environments, e.g., furan protons (δ ~6.20–6.30 ppm) and pyrrolidinone ring protons (δ 2.50–4.53 ppm).

- ¹³C NMR : Confirms carbonyl groups (δ ~172 ppm) and aromatic carbons.

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and furan C-O-C vibrations.

Example data from a derivative synthesis is provided in .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during the synthesis of this compound derivatives?

- Answer : Contradictory NMR signals may arise from:

- Impurities : Purify via preparative HPLC or repeated recrystallization.

- Tautomerism : Use variable-temperature NMR to assess equilibrium states.

- Dynamic effects : Compare experimental shifts with DFT-calculated values.

- X-ray crystallography : Resolve ambiguities if crystalline derivatives are obtainable .

Q. What role does this compound play in enzyme inhibitor design, and what methodological considerations apply?

- Answer : The scaffold is used in elastase inhibitors (e.g., compound 12 in ) due to its structural mimicry of enzyme substrates. Considerations include:

- Functionalization : Introduce carboxamide or heterocyclic groups to enhance binding.

- Stereochemistry : Optimize chiral centers (e.g., at pyrrolidinone C3) for target affinity.

- Biological assays : Validate inhibition via kinetic assays (e.g., IC₅₀ determination) and molecular docking studies.

Q. What strategies improve synthetic yields of this compound derivatives in multi-step reactions?

- Answer :

Q. How can stability studies for this compound be designed under diverse conditions?

- Answer :

- Thermal stability : Incubate at 40–60°C and monitor degradation via HPLC.

- pH stability : Test in buffers (pH 1–13) to identify labile functional groups.

- Light sensitivity : Expose to UV/visible light and assess photodegradation.

- Humidity tests : Store at 75% relative humidity to evaluate hygroscopicity.

- Stabilizers : Add antioxidants (e.g., BHT) if oxidation is observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.